3-(2,4-Difluoro-phenoxymethyl)-azetidine
Description
Significance of Four-Membered Heterocycles in Contemporary Chemical Synthesis and Medicinal Chemistry
Four-membered heterocycles, such as azetidines, are integral to contemporary chemical synthesis and medicinal chemistry. nih.gov These small, nitrogen-containing rings are found in a variety of natural products and synthetically derived bioactive molecules. Their importance stems from their ability to introduce conformational rigidity and novel stereochemical arrangements into larger molecules. In medicinal chemistry, the incorporation of an azetidine (B1206935) ring can significantly impact a compound's pharmacological profile, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic properties. nih.gov Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, and antiviral properties. mdpi.com
Azetidine Ring Strain and Its Influence on Molecular Architecture and Reactivity
The azetidine ring is characterized by significant ring strain, a consequence of its four-membered cyclic structure. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5 degrees. The inherent strain energy in the azetidine ring is a defining feature that profoundly influences its molecular architecture and chemical reactivity. rsc.org
The puckered conformation of the azetidine ring is a direct result of this strain, leading to a non-planar arrangement of the atoms. researchgate.net This puckering introduces specific spatial orientations for substituents attached to the ring, which can be crucial for precise interactions with biological targets. From a reactivity standpoint, the ring strain makes azetidines susceptible to ring-opening reactions under certain conditions. This reactivity can be harnessed in synthetic chemistry to create more complex, functionalized molecules through strain-release functionalization strategies. researchgate.netnih.govharvard.edu
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |
|---|---|---|
| Aziridine | 3 | 27.7 |
| Azetidine | 4 | 25.4 |
| Pyrrolidine (B122466) | 5 | 5.4 |
| Piperidine | 6 | ~0 |
Strategic Importance of the Azetidine Scaffold in Modulating Molecular Rigidity and Binding Affinity for Drug Discovery
In the rational design of drugs, controlling the conformational flexibility of a molecule is paramount. The azetidine scaffold serves as a valuable tool for modulating molecular rigidity. unina.it By incorporating an azetidine ring, chemists can limit the number of accessible conformations of a molecule, thereby pre-organizing it into a shape that is complementary to the binding site of a biological target. unina.it
This conformational constraint can lead to a more favorable entropic contribution to the binding free energy. When a flexible molecule binds to a receptor, it loses a significant amount of conformational entropy, which is energetically unfavorable. A rigid molecule, such as one containing an azetidine ring, has less conformational entropy to lose upon binding, which can result in a higher binding affinity. researchgate.net This principle is a cornerstone of modern drug discovery, where the goal is to design molecules that bind to their targets with high affinity and selectivity.
| Property | Description | Impact on Drug Discovery |
|---|---|---|
| Rigidity | Reduced conformational flexibility due to the strained four-membered ring. | Improved binding affinity and selectivity by pre-organizing the molecule for receptor binding. |
| Vectorial Projection | Substituents are projected in well-defined three-dimensional space. | Allows for precise positioning of functional groups to interact with specific residues in a binding pocket. |
| Novel Chemical Space | Provides access to unique molecular shapes and properties compared to more common five- and six-membered rings. | Can lead to the discovery of new intellectual property and drugs with novel mechanisms of action. |
Contextualizing the Difluoro-phenoxymethyl Moiety within Azetidine Frameworks in Advanced Chemical Research
The introduction of a 2,4-difluoro-phenoxymethyl moiety at the 3-position of the azetidine ring in "3-(2,4-Difluoro-phenoxymethyl)-azetidine" is a deliberate and strategic choice in the context of advanced chemical research. This particular substitution pattern is designed to impart specific, desirable properties to the molecule.
The 2,4-difluorophenyl group is a common feature in medicinal chemistry, known for its ability to modulate a molecule's electronic properties and metabolic stability. The fluorine atoms are highly electronegative and can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. Furthermore, the carbon-fluorine bond is very strong, which can block sites of metabolism and increase the half-life of a drug.
The phenoxymethyl (B101242) linker provides a specific spatial orientation for the difluorophenyl group relative to the azetidine core. This precise positioning is crucial for optimizing interactions with a target receptor. The combination of the rigid azetidine scaffold and the electronically modified aromatic ring of the difluoro-phenoxymethyl moiety creates a molecule with a well-defined three-dimensional structure and tailored physicochemical properties, making it a promising candidate for investigation in drug discovery programs.
Structure
3D Structure
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
3-[(2,4-difluorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H11F2NO/c11-8-1-2-10(9(12)3-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
InChI Key |
ZBOICYXIVLYALQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling Studies of 3 2,4 Difluoro Phenoxymethyl Azetidine and Analogues
Conformational Analysis and Dynamics of Fluorinated Azetidine (B1206935) Systems
The three-dimensional structure of fluorinated azetidine systems is complex, governed by a delicate balance of steric, electronic, and intramolecular interactions. Computational studies are crucial for understanding the conformational landscape of these molecules.
The four-membered azetidine ring is not planar and exhibits a characteristic "pucker." rsc.org Gas-phase electron diffraction studies have determined that the parent azetidine ring has a dihedral angle of 37°. rsc.org In substituted azetidines, the degree of this pucker and the energy barrier to ring inversion are influenced by the nature and position of the substituents.
Computational studies on fluorinated azetidine derivatives have shown that fluorine can significantly affect the molecule's conformational behavior. researchgate.net For instance, a computational study on a neutral fluorinated azetidine derivative indicated a preference for a ring pucker that positions the fluorine atom distant from the neutral nitrogen atom, resulting in a calculated N–C–C–F dihedral angle of 137.2°. researchgate.net The flexibility of the ring is a key determinant of its biological activity and interaction with molecular targets. Theoretical models are used to explore the potential energy surface of the ring, identifying the most stable puckered conformations and the transition states that separate them.
| Parameter | Value | Source |
| Azetidine Ring Dihedral Angle | 37° | rsc.org |
| Calculated N–C–C–F Dihedral Angle (Neutral Derivative) | 137.2° | researchgate.net |
This interactive table summarizes key findings on azetidine ring conformation.
The introduction of fluorine atoms, known for their high electronegativity and minimal steric bulk, profoundly influences the conformational preferences of cyclic systems. beilstein-journals.orgbeilstein-journals.org In fluorinated piperidines, a related N-heterocycle, the interplay of electrostatic interactions, hyperconjugation, and steric factors dictates conformational behavior. researchgate.netnih.gov Often, fluorine substitution leads to more rigid structures and the stabilization of well-defined conformers. nih.govd-nb.info
| Influencing Factor | Description | Consequence |
| Charge-Dipole Interactions | Electrostatic attraction or repulsion between the partial charge on the nitrogen and the dipole of the C-F bond. nih.gov | Stabilization of specific conformers. nih.gov |
| Hyperconjugation | Donation of electron density from a σ CH orbital to a vacant σ* CF antibonding orbital. researchgate.net | Increased rigidity and preference for specific ring puckers. researchgate.net |
| Dipole Minimization | Conformational arrangement that results in the lowest overall molecular dipole moment. beilstein-journals.org | Affects physicochemical properties like lipophilicity. beilstein-journals.org |
| Steric Repulsion | Repulsive forces between atoms or groups in close proximity. nih.gov | Disfavors conformations with significant steric clash. nih.gov |
This interactive table outlines the key factors through which fluorine substituents influence conformational preferences in N-heterocyles.
While covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor, intramolecular hydrogen bonds of the type N-H···F-C can occur, particularly in the absence of stronger competing acceptors. mdpi.comnih.gov The existence and strength of such bonds are highly dependent on the geometry of the molecule, which dictates the distance and angle between the donor (N-H) and the acceptor (F). rsc.org
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for investigating the electronic structure and energetics of molecules like 3-(2,4-difluoro-phenoxymethyl)-azetidine. nih.gov
DFT calculations are widely used to predict the reactivity and selectivity of chemical reactions. mdpi.comresearchgate.net By calculating the energies of transition states for different reaction pathways, researchers can determine which products are likely to form under kinetic control. acs.org For reactions involving azetidines, such as nucleophilic ring-opening, DFT can predict at which carbon atom the attack is most likely to occur. researchgate.netfrontiersin.org
For example, DFT calculations have been used to investigate the regioselectivity of 1,3-dipolar cycloadditions and the intramolecular aminolysis of epoxy amines to form azetidines. mdpi.comfrontiersin.org These studies show that DFT can achieve semiquantitative agreement with experimental findings. mdpi.comresearchgate.net The application of DFT to this compound could predict its reactivity towards various reagents, guiding synthetic modifications. The electronic effects of the difluorophenoxy group, calculated using DFT, would be critical in determining the reactivity of the azetidine ring.
DFT methods are also employed to evaluate the thermodynamic stability of different molecular conformations and isomers. acs.org By calculating the relative free energies of various puckered states of the azetidine ring or different rotamers of the side chain, an energetic landscape can be constructed. d-nb.info This landscape reveals the global minimum energy structure—the most stable conformation—as well as other low-energy conformers that may be present in equilibrium.
Computational investigations into fluorinated piperidines have shown that solvent polarity can play a major role in the relative stability of conformers, sometimes inverting the conformational preference observed in the gas phase. nih.govd-nb.info For this compound, DFT calculations could provide the relative energies of conformers, the energy barriers for their interconversion, and how these energies are affected by different solvent environments. Such calculations are crucial for understanding how the molecule will behave in different media, from nonpolar lipids to aqueous biological environments.
| Computational Application | Information Obtained | Relevance |
| Transition State Calculation | Activation energies for competing reaction pathways. acs.org | Predicts the major product of a reaction (regioselectivity). mdpi.comfrontiersin.org |
| Conformational Energy Mapping | Relative free energies of different conformers (e.g., axial vs. equatorial). d-nb.info | Determines the most stable 3D structure and molecular flexibility. researchgate.net |
| Solvation Modeling | Calculation of energies in different solvent environments. nih.govd-nb.info | Predicts how conformational preferences change with solvent polarity. d-nb.info |
| Frontier Molecular Orbital (FMO) Analysis | Energies and shapes of HOMO and LUMO. mdpi.com | Provides insight into chemical reactivity and reaction mechanisms. nih.gov |
This interactive table summarizes the applications of DFT in studying fluorinated azetidines.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a ligand, such as an azetidine derivative, might bind to a receptor's active site and to simulate its behavior over time.
Molecular docking is employed to predict the preferred orientation of a ligand when bound to a target protein. This method involves sampling a high number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their steric and energetic complementarity.
For azetidine derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, in the discovery of novel azetidine scaffolds for Colony Stimulating Factor-1 Receptor (CSF-1R), a structure-based drug design approach using a docking model was successfully implemented. The computational model predicted that the azetidine compounds would bind to the 'DFG-out' conformation of the protein, acting as Type II inhibitors. This prediction was later confirmed by the crystal structure of an azetidine compound complexed with CSF-1R, validating the accuracy of the initial docking model nih.gov.
Similarly, in silico docking studies of azetidine-2,3-dicarboxylic acid stereoisomers with NMDA receptors suggested an unusual binding mode for these ligands within the agonist-binding site, helping to explain their observed pharmacological activity nih.gov. These examples highlight how docking can predict ligand-receptor interactions, which is a critical step in understanding the compound's biological function.
Following docking, the predicted poses are often subjected to further analysis to understand the strength and nature of the interaction. This involves calculating the interaction energy between the ligand and the receptor, which is composed of van der Waals forces, electrostatic interactions, and hydrogen bonds. Identifying the specific amino acid residues that form key interactions with the ligand is crucial for structure-activity relationship (SAR) studies and for designing analogues with improved affinity.
In a molecular docking study of certain azetidin-2-one derivatives against the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme, a target for antitubercular agents, specific hydrogen bonding interactions were identified. The analysis showed that the azetidin-2-one core could form crucial hydrogen bonds within the active site, suggesting a basis for its potential antitubercular activity . While specific interaction energy values for this compound are not publicly available, the methodology remains central to its computational evaluation. The process would involve identifying hydrogen bond donors and acceptors on the compound and key residues in the target's active site, such as serine, threonine, or histidine, and quantifying the energetic contributions of these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
QSAR models are developed by correlating calculated molecular descriptors of compounds with their experimentally determined biological activities. These models, once validated, can be used to predict the activity of new, unsynthesized compounds.
For azetidine derivatives, several QSAR models have been successfully developed. In a study on azetidine-2-carbonitriles with antimalarial activity, a highly predictive QSAR model was generated using a genetic function algorithm. The model demonstrated excellent statistical significance, indicating its robustness and predictive power for designing new analogues nih.gov. Another study on 1,3,4-thidiazole-2-yl azetidin-2-one derivatives as antimicrobial agents also resulted in a statistically significant QSAR model derived from multiple linear regression analysis researchgate.net.
The quality and predictive ability of a QSAR model are assessed using several statistical parameters, as illustrated in the table below based on studies of various azetidine derivatives.
| Model Parameter | Description | Reported Value (Azetidine-2-carbonitriles) nih.gov | Reported Value (Azetidin-2-ones) researchgate.net |
| R² | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | 0.9465 | 0.8040 |
| R²ₐᏧⱼ | Adjusted R²; modifies the R² value to account for the number of predictors in the model. | 0.9304 | N/A |
| Q²cv | Cross-validated R²; measures the predictive ability of the model through internal validation (e.g., leave-one-out). | 0.8981 | 0.6189 |
| R²ext | External validation R²; measures the predictive ability of the model on an external set of compounds not used in model training. | 0.6915 | N/A |
This table presents data from different studies on azetidine analogues to illustrate the statistical validation of QSAR models.
A key outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized as thermodynamic, steric, electronic, or topological, among others. By understanding which properties are crucial for activity, chemists can strategically modify the structure of a lead compound to optimize its potency.
For instance, a QSAR study on 1,3,4-thidiazole-2-yl azetidine 2-one derivatives revealed that thermodynamic descriptors (like total energy and logP) and steric descriptors (such as molar refractivity and ovality) play a significant role in their antimicrobial activity researchgate.net. This suggests that modifications affecting the molecule's size, shape, and lipophilicity could lead to more potent antimicrobial agents. Similarly, QSAR models for other azetidine analogues have highlighted the importance of topological parameters and molecular connectivity indices in governing antibacterial and antifungal activities. Understanding these relationships allows for the targeted design of derivatives, such as this compound, by modifying substituents to enhance favorable descriptors and, consequently, biological activity.
Structure Activity Relationship Sar and Mechanistic Investigations in Preclinical Research
Elucidation of Structure-Activity Relationships for Azetidine-Containing Compounds
The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, offers a unique structural scaffold that imparts a degree of conformational rigidity. nih.govnih.gov This constraint can be advantageous for locking a molecule into a bioactive conformation, thereby enhancing its interaction with a biological target. nih.govnih.gov SAR studies on this class of compounds systematically explore how modifications to the azetidine core, its stereochemistry, and its substituents impact the desired biological effect. researchgate.netmedwinpublishers.com
The three-dimensional arrangement of atoms (stereochemistry) within the azetidine ring and at its substitution points is a critical determinant of biological activity. The rigid nature of the ring often means that different stereoisomers (enantiomers or diastereomers) can exhibit vastly different potencies, selectivities, and even types of pharmacological activity. nih.gov
Research into antiviral azetidin-2-ones has demonstrated the profound importance of stereochemistry. For instance, in a series of 3-methyl-4-fluorophenyl derivatives, the trans and cis isomers displayed distinct antiviral profiles. The trans-isomer showed selective action against human coronavirus (229E) and cytomegalovirus (HCMV), while the cis-isomer was selective for influenza A (H1N1). nih.gov This highlights that the relative orientation of substituents on the azetidine ring directly influences the interaction with specific viral targets. nih.gov Similarly, in the development of antimalarial bicyclic azetidines, the specific stereochemistry—(2R,3S)—was essential for the desired in vivo efficacy, enabling parasite clearance in mouse models. nih.gov The conformational restriction imposed by the azetidine ring in dipeptide inhibitors of HCMV has been identified as inducing a γ-type reverse turn, a secondary structure that appears to be influential for the compounds' activity. nih.govnih.gov
Table 1: Impact of Stereochemistry on Antiviral Activity of Azetidinone Isomers nih.gov
| Compound | Stereochemistry | Target Virus | Activity (EC₅₀ µM) |
| trans-11f | trans | Coronavirus (229E) | 45 |
| trans-11f | trans | Cytomegalovirus (AD-169) | 54.69 |
| cis-11f | cis | Influenza A (H1N1) | >100 (inactive) |
| cis-11f | cis | Coronavirus (229E) | >100 (inactive) |
Data sourced from studies on 3-methyl-4-fluorophenyl derivatives of azetidinone.
The 2,4-difluoro-phenoxymethyl group is a key structural component that significantly influences receptor binding affinity and selectivity. The fluorine atoms are small, highly electronegative, and can form potent non-covalent interactions (such as hydrogen bonds and dipole-dipole interactions) with receptor residues. Furthermore, the substitution of hydrogen with fluorine can alter the acidity of nearby protons and influence the conformation of the molecule, which can be beneficial for target engagement. nih.govchemrxiv.org
In a closely related series of 4,4-difluoro-3-(phenoxymethyl)piperidine compounds investigated as Dopamine 4 Receptor (D4R) antagonists, the substitution pattern on the phenoxy ring was critical for binding affinity. While the specific 2,4-difluoro substitution of the prompt's subject compound was not detailed, the analysis of other fluorine-containing analogues provides valuable insight. For example, a 3,4-difluorophenyl analog showed modest D4R binding (Ki = 135 nM). nih.gov The strategic placement of fluorine atoms is often used in medicinal chemistry to enhance binding, improve metabolic stability, and modulate physicochemical properties like lipophilicity. nih.govchemrxiv.org The difluoro pattern, in particular, creates a unique electronic profile on the aromatic ring that can be exploited to achieve high-affinity and selective interactions with the target protein.
Table 2: Influence of Phenoxymethyl (B101242) Substitution on D4 Receptor Binding Affinity nih.govchemrxiv.org
| Compound | Phenoxymethyl Moiety | D4R Binding Affinity (Ki, nM) |
| 7a | 4-Fluoro | 320 |
| 7b | 3,4-Difluoro | 140 |
| 7c | 4-Fluoro-3-methyl | 210 |
| 9g | 4-Fluoro (with 1-imidazo[1,5-a]pyridine) | 118 |
| 14a | Not specified, optimized structure | 0.3 |
Data derived from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.
In the development of azetidine amides as STAT3 inhibitors, replacing a proline linker with an azetidine-2-carboxamide (B111606) linker marked a significant advance, leading to analogues with sub-micromolar potency. acs.orgnih.gov Further optimization of the molecule by modifying other substituents led to a benzohydroxamic acid derivative with an IC₅₀ of 0.34 μM in a STAT3 DNA-binding assay. nih.gov
Similarly, extensive SAR studies on a series of azetidine amides as Free Fatty Acid Receptor 2 (FFA2) antagonists led to the clinical candidate GLPG0974. researchgate.net This multi-parameter optimization process involved modifying substituents to improve not only potency but also absorption, distribution, metabolism, and excretion (ADME) properties. The initial hit had a pIC₅₀ of 5.6, which was systematically improved to over 8.0 in the lead compounds through modifications of the groups attached to the azetidine amide core. This work underscored that even small changes, such as the placement of a chloro substituent on a benzyl (B1604629) group, could have a significant impact on activity. researchgate.net
Mechanistic Probing of Biological Activity
Understanding the SAR of a compound is complemented by mechanistic studies that elucidate how it exerts its biological effects at a molecular level. These investigations confirm that the compound engages its intended target and initiates the expected downstream signaling events. medwinpublishers.com
A variety of in vitro assays are employed to confirm that a compound directly interacts with its target and modulates its function. For azetidine-based STAT3 inhibitors, an electrophoretic mobility shift assay (EMSA) was used to demonstrate that the compounds directly inhibit the DNA-binding activity of the STAT3 protein in nuclear extracts. acs.orgnih.gov Isothermal titration calorimetry (ITC) studies further confirmed direct binding to the STAT3 protein, with representative compounds showing dissociation constants (K_D) of 880 nM and 960 nM. nih.gov
In the case of the FFA2 antagonist GLPG0974, mechanistic studies moved from receptor binding assays to cell-based functional assays. The compound was shown to potently inhibit acetate-induced neutrophil migration in vitro. researchgate.net Furthermore, its activity was confirmed in a human whole blood assay, where it inhibited the activation of the neutrophil surface marker CD11b, a key pharmacodynamic indicator of FFA2 antagonism. These studies provided crucial evidence that the compound engages the FFA2 receptor on immune cells and blocks the downstream signaling pathway responsible for neutrophil activation. researchgate.net
Table 3: In Vitro Mechanistic Data for Azetidine Derivatives
| Compound Series | Assay Type | Target | Endpoint Measured | Result | Reference |
| Azetidine Amides | EMSA | STAT3 | Inhibition of DNA Binding | IC₅₀ = 0.34 - 0.55 µM | nih.gov |
| Azetidine Amides | ITC | STAT3 | Direct Binding Affinity | K_D = 880 - 960 nM | nih.gov |
| GLPG0974 | Neutrophil Migration | FFA2 | Inhibition of Acetate-Induced Migration | Potent Inhibition | researchgate.net |
| GLPG0974 | Whole Blood Assay | FFA2 | Inhibition of CD11b Activation | Potent Inhibition | researchgate.net |
The interaction of a ligand with its receptor can be complex, extending beyond simple activation or inhibition. Two important concepts in modern pharmacology are allosteric modulation and functional selectivity. nih.gov An allosteric modulator binds to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand. nih.govresearchgate.net Functional selectivity, or biased agonism, describes the ability of a ligand to selectively activate certain signaling pathways downstream of a single receptor while having neutral or antagonistic effects on other pathways. nih.gov
These mechanisms are particularly relevant for G protein-coupled receptors (GPCRs), such as FFA2. While the clinical candidate GLPG0974 was developed as an orthosteric antagonist, the FFA2 receptor is known to be a target for allosteric modulators. researchgate.net For example, the compound AZ1729 acts as a direct allosteric agonist and a positive allosteric modulator (PAM) of FFA2. nih.gov Intriguingly, AZ1729 displays functional selectivity; it enhances signaling through the G_i-mediated pathway but not the G_q/G_11-mediated pathway. This allows for the dissection of physiological responses, confirming that neutrophil chemotaxis is a G_i-mediated process, whereas GLP-1 release is transduced via G_q/G_11. nih.gov
For a compound like 3-(2,4-Difluoro-phenoxymethyl)-azetidine, it would be critical in preclinical research to investigate whether it acts as a simple orthosteric ligand or as an allosteric modulator. Furthermore, researchers would explore if the compound exhibits any functional bias, which could offer a more refined therapeutic effect with potentially fewer side effects compared to a non-selective ligand. nih.govresearchgate.net
Development of Chemical Probes and Tool Compounds
The development of chemical probes is a critical aspect of preclinical research, enabling the interrogation of biological systems and the elucidation of molecular mechanisms. Tool compounds are specifically designed molecules that allow for the study of biological targets, such as proteins or enzymes, in a controlled manner. The azetidine scaffold, particularly when functionalized, serves as a valuable core for the creation of such probes.
The azetidine ring, a four-membered heterocycle, is a versatile scaffold in medicinal chemistry. nih.gov While historically prominent in the form of β-lactam antibiotics, the fully saturated azetidine core is increasingly utilized in the development of novel chemical entities for various biological targets. nih.gov The synthesis of densely functionalized azetidine ring systems allows for the creation of diverse molecular frameworks, including fused, bridged, and spirocyclic structures, which are valuable for generating lead-like molecules for research. nih.govnih.gov
The design of azetidine-based probes often involves incorporating specific functional groups that enable their detection or interaction with biological systems. For instance, synthetic probes can be designed with "clickable" tags, such as an azide (B81097) group, which can be incorporated into biomolecules through native enzymatic processes. tennessee.edu These tagged lipids or other biomolecules can then be visualized through a subsequent "click" reaction with a fluorescent reporter, allowing for direct imaging and analysis of metabolic processes within living cells. tennessee.edu The this compound structure provides a stable core that can be further modified to create such probes for studying cellular pathways. The phenoxymethyl side chain, for example, could be synthetically altered to include a reactive handle for attaching reporter molecules or affinity tags.
The development of libraries based on azetidine scaffolds is a key strategy in the discovery of new chemical probes. nih.gov By systematically varying the substituents on the azetidine ring, researchers can explore the structure-activity relationships that govern the interaction of these molecules with their biological targets. This approach, often part of a diversity-oriented synthesis (DOS) strategy, aims to access new chemical space for probe and drug discovery. nih.gov
Table 1: Key Considerations in the Design of Azetidine-Based Chemical Probes
| Design Parameter | Rationale and Application | Supporting Evidence |
|---|---|---|
| Scaffold Rigidity | The constrained four-membered ring of azetidine can provide a degree of conformational rigidity, which can lead to higher affinity and selectivity for a target protein. | The use of azetidine-based ring systems has had enormous application in medicinal chemistry. nih.gov |
| Functionalization Sites | The nitrogen atom and the C3 position of the azetidine ring are common points for introducing diversity and attaching functional groups (e.g., reporter tags, reactive groups). | The synthesis and diversification of a densely functionalized azetidine ring system can provide access to a wide variety of molecular frameworks. nih.gov |
| Physicochemical Properties | Properties such as lipophilicity (LogP), polar surface area (TPSA), and solubility are optimized to ensure cell permeability and appropriate distribution in biological systems. | These parameters are especially important in designing libraries for CNS-applications where properties facilitating blood-brain barrier penetration are stringent. nih.gov |
| "Clickable" Handles | Introduction of groups like azides or alkynes allows for covalent labeling of target biomolecules in situ via bioorthogonal chemistry for visualization and proteomics. | Synthetic probes bearing a clickable tag such as azide can be fed into live cells where they are directly incorporated using native enzymatic processes. tennessee.edu |
The incorporation of fluorine atoms into chemical probes, as seen in this compound, offers significant advantages for advanced imaging techniques, particularly 19F Nuclear Magnetic Resonance (NMR) spectroscopy and Positron Emission Tomography (PET).
19F NMR and MRI:
The stable isotope fluorine-19 (¹⁹F) has properties that make it an excellent nucleus for NMR-based studies. nih.gov It has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, resulting in a detection sensitivity that approaches that of protons (¹H). nih.gov A crucial advantage for biological applications is the virtual absence of endogenous fluorine in organic forms in tissues, which means that any detected ¹⁹F signal is specific to the administered fluorinated probe. nih.gov This results in background-free images with high selectivity and absolute specificity. nih.gov
The ¹⁹F nucleus has a large chemical shift range of over 300 ppm, making it highly sensitive to the local electronic microenvironment. nih.gov This sensitivity can be exploited to develop "smart" probes that report on physiological parameters such as pH, temperature, or ion concentration. nih.gov The presence of the two fluorine atoms on the phenyl ring of this compound provides a strong and specific signal for ¹⁹F NMR detection and quantification. This technique, often referred to as ¹⁹F Magnetic Resonance Imaging (¹⁹F MRI), allows for the quantitative and longitudinal visualization of the probe's accumulation in tissues as "hot spots". ahajournals.org
Table 2: Comparison of Imaging Modalities Relevant to Fluorinated Probes
| Modality | Principle | Advantages for Fluorinated Probes | Key Considerations |
|---|---|---|---|
| 19F MRI | Detects the signal from the stable ¹⁹F nucleus. | No background signal, quantitative, high spatial resolution, no ionizing radiation. nih.govahajournals.org | Lower sensitivity compared to PET, requires higher probe concentrations. |
| PET | Detects gamma rays from the annihilation of positrons emitted by a radionuclide (e.g., ¹⁸F). | Extremely high sensitivity (picomolar range), whole-body imaging. | Requires a cyclotron for ¹⁸F production, involves ionizing radiation, lower spatial resolution than MRI. |
| Fluorescence Microscopy | Detects photons emitted from a fluorescent probe after excitation with light. | High sensitivity and resolution at the cellular level. | Limited tissue penetration, potential for phototoxicity and photobleaching. |
Positron Emission Tomography (PET):
The difluoro-phenoxymethyl moiety also serves as a template for the development of PET imaging agents. One of the stable ¹⁹F atoms can be synthetically replaced with its radioactive isotope, fluorine-18 (B77423) (¹⁸F), a positron emitter with a half-life of 109.8 minutes. This substitution typically has a minimal impact on the molecule's biological activity, allowing the resulting radiotracer to be used for in vivo imaging with PET. This strategy would enable the sensitive, whole-body tracking of probes based on the 3-(phenoxymethyl)-azetidine scaffold, providing valuable information on their distribution, target engagement, and pharmacokinetics in preclinical models.
Future Directions and Emerging Research Avenues for 3 2,4 Difluoro Phenoxymethyl Azetidine Research
Innovations in Synthetic Strategies for Complex Azetidine (B1206935) Derivatives
The synthesis of complex azetidine derivatives, including analogs of 3-(2,4-Difluoro-phenoxymethyl)-azetidine, is a rapidly evolving field. Future research will likely focus on the development of more efficient, stereoselective, and modular synthetic routes to access a diverse range of structurally related compounds.
Key areas for innovation include:
Strain-Release Driven Synthesis: Leveraging the inherent ring strain of azabicyclo[1.1.0]butanes can provide a powerful method for the modular synthesis of substituted azetidines. This approach allows for the sequential introduction of various functional groups, which could be applied to diversify the core structure of this compound.
C-H Functionalization: Direct C-H activation and functionalization of the azetidine ring offers a streamlined approach to introduce molecular complexity. Palladium-catalyzed C(sp³)–H arylation, for instance, could be employed to synthesize analogs with diverse aryl or heteroaryl groups at the 3-position of the azetidine ring, enabling extensive structure-activity relationship (SAR) studies.
Photocatalysis and [2+2] Cycloadditions: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, provide a mild and efficient means to construct the azetidine core from readily available precursors. These methods could be adapted for the synthesis of novel azetidine-containing building blocks for further elaboration.
Modular Library Synthesis: The development of robust and high-throughput synthetic methodologies is crucial for generating libraries of this compound analogs. Such libraries are invaluable for screening against a wide range of biological targets to identify novel therapeutic leads.
| Synthetic Strategy | Description | Potential Application for this compound Analogs |
| Strain-Release Driven Synthesis | Utilizes the ring strain of bicyclic precursors for modular functionalization. | Rapid generation of a library of derivatives with diverse substituents on the azetidine ring. |
| C-H Functionalization | Direct modification of C-H bonds to introduce new functional groups. | Stereospecific introduction of aryl and heteroaryl groups at the C3 position. |
| Photocatalysis | Use of light to drive chemical reactions under mild conditions. | Efficient and environmentally friendly synthesis of the core azetidine scaffold. |
| Modular Library Synthesis | Systematic and parallel synthesis of a large number of related compounds. | High-throughput screening to explore a wide chemical space and identify hits. |
Advanced Computational Approaches for Rational Design and Optimization
Computational chemistry and in silico modeling are indispensable tools in modern drug discovery. For this compound, these approaches can guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.
Future computational research could involve:
Molecular Docking and Virtual Screening: In the absence of a known biological target, virtual screening of large compound libraries against a panel of disease-relevant proteins can help identify potential targets for this compound. For known targets, molecular docking can predict binding modes and affinities, guiding the design of more potent inhibitors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: These methods can provide detailed insights into the electronic structure and reactivity of the molecule, as well as its interactions with a biological target at the atomic level. This can be particularly useful for understanding enzyme inhibition mechanisms.
ADME/Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel analogs. This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development. The presence of fluorine atoms can significantly influence properties like metabolic stability and lipophilicity, making computational prediction particularly valuable.
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of analogs with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. A study on quinolonecarboxylic acids with 3-substituted azetidines highlighted the importance of hydrophobic parameters in determining antibacterial activity against gram-negative bacteria.
Expanding the Scope of Target Engagement and Mechanistic Studies
Identifying the biological targets of this compound and elucidating its mechanism of action are crucial steps in its development as a potential therapeutic agent. The diverse range of biological activities reported for other azetidine derivatives suggests that this compound could interact with various classes of proteins.
Future research in this area should focus on:
Target Identification: Unbiased screening approaches, such as chemical proteomics and phenotypic screening, can be employed to identify the cellular targets of this compound.
Enzyme Inhibition Assays: Given that many azetidine-containing compounds are enzyme inhibitors, screening against panels of kinases, proteases, and other enzymes could reveal specific inhibitory activities. For example, azetidine-based compounds have been identified as potent inhibitors of bacterial enoyl ACP reductase (FabI) and Stat3.
Receptor Binding Assays: The phenoxymethyl (B101242) moiety suggests potential interactions with receptors that recognize aromatic ligands. Screening against a panel of G-protein coupled receptors (GPCRs) and ion channels could uncover novel pharmacological activities. A series of 3-aryl-3-arylmethoxy-azetidines demonstrated high affinity for monoamine transporters.
Mechanistic Studies: Once a target is identified, detailed mechanistic studies, including enzyme kinetics, biophysical binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry), and structural biology (e.g., X-ray crystallography, cryo-electron microscopy), will be essential to understand how the compound exerts its biological effect.
| Potential Target Class | Examples of Azetidine Activity | Relevance to this compound |
| Enzymes | FabI inhibitors, Stat3 inhibitors | Potential for antibacterial or anticancer activity. |
| GPCRs/Transporters | Monoamine transporter ligands | The phenoxymethyl group could mediate interactions with neurotransmitter transporters. |
| Ion Channels | Various modulators | The difluorophenyl moiety is present in some ion channel modulators. |
Translational Potential in Preclinical Discovery
The ultimate goal of research into this compound is to translate promising in vitro findings into in vivo efficacy and, eventually, clinical applications. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties, such as metabolic stability and bioavailability.
Key aspects of preclinical development to be explored include:
In Vitro Profiling: A comprehensive in vitro pharmacological profile should be established, including potency, selectivity, and off-target effects. Cellular assays using relevant disease models will be crucial to demonstrate on-target activity in a biological context.
Pharmacokinetic Studies: In vivo pharmacokinetic studies in animal models are necessary to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform dosing regimens for efficacy studies.
Efficacy Studies in Animal Models: Once a clear biological activity and a suitable pharmacokinetic profile are established, the efficacy of this compound or its optimized analogs must be evaluated in relevant animal models of disease. For instance, novel azetidine-based compounds have shown antitumor responses in in vivo breast cancer models.
Lead Optimization: Based on the data from in vitro and in vivo studies, a lead optimization program can be initiated to further refine the structure of this compound to maximize efficacy and minimize toxicity. This iterative process of design, synthesis, and testing is central to modern drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2,4-Difluoro-phenoxymethyl)-azetidine, and how do reaction conditions influence product yield?
- Methodology : The compound is synthesized via nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives can undergo SN2 reactions with halogenated phenols under basic conditions. Lewis acids (e.g., BF₃·OEt₂) enhance ring-opening efficiency in azetidine precursors, as observed in γ-chloroamine formation . Optimize solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) to minimize side products like pyrrolidine byproducts .
- Key Data : Substituent effects on the phenol ring (e.g., electron-withdrawing fluorine groups) improve regioselectivity, with yields >80% reported for 2,4-difluoro-substituted analogs .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodology : Use ¹H/¹³C NMR to verify substitution patterns (e.g., phenoxymethyl coupling at azetidine C3). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ for C₁₀H₁₀F₂NO). X-ray crystallography resolves stereochemistry in enantiopure samples .
- Contradictions : Discrepancies in melting points (e.g., 120–125°C vs. literature) may arise from polymorphic forms; use DSC to validate .
Q. How should this compound be stored to ensure stability?
- Methodology : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation. Avoid moisture (hygroscopicity observed in azetidine analogs) by using desiccants . Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What strategies achieve enantioselective synthesis of this compound, and how is selectivity quantified?
- Methodology : Chiral phosphoric acids (e.g., TRIP) catalyze asymmetric desymmetrization of azetidine precursors. Computational modeling (DFT) identifies transition states with lowest activation energy (e.g., thione tautomer stabilization in mode A vs. mode B) .
- Data : Enantiomeric excess (ee) >90% reported for adamantyl-substituted systems .
Q. How do substituents on the azetidine ring influence reactivity in cyclization vs. ring-opening reactions?
- Methodology : Electron-donating groups (e.g., -OMe) on R1 hinder cyclization (e.g., 4-methoxy derivatives yield 0% azetidine), while benzylic R2 groups favor azetidine over pyrrolidine (ratios up to 3:1) . Use kinetic studies (e.g., time-resolved NMR) to track intermediate formation.
Q. What computational approaches elucidate reaction mechanisms for azetidine functionalization?
- Methodology : Combine DFT calculations (e.g., Gaussian 09) with experimental kinetics to model nucleophilic attack pathways. For example, free energy barriers for SN2 vs. SN1 mechanisms differ by ~5 kcal/mol in fluorinated systems .
Q. How can contradictory data on azetidine reactivity with electron-rich aryl groups be resolved?
- Methodology : Re-evaluate reaction conditions (e.g., solvent dielectric, steric effects). For 4-methoxy derivatives, allyl group loss occurs under oxidative conditions; switch to non-polar solvents (toluene) and reducing agents (NaBH₄) to stabilize intermediates .
Q. What in vitro models assess the compound’s pharmacological potential, such as anti-inflammatory activity?
- Methodology : Use BV2 microglia cells to study NLRP3 inflammasome inhibition. Pre-treat cells with LPS, then measure IL-1β via ELISA. EC₅₀ values <10 µM indicate potency, as seen in structurally related azetidine hydrochlorides .
Q. How is environmental persistence evaluated for fluorinated azetidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
